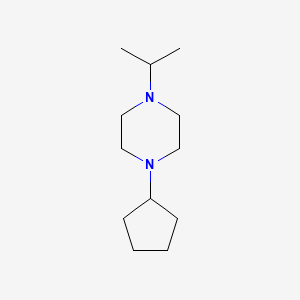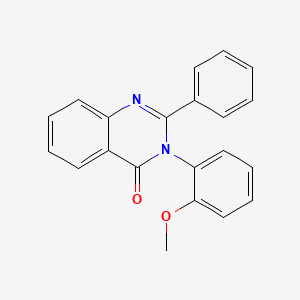![molecular formula C17H14N4OS B10878892 N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a thiourea derivative known for its potential applications in various scientific fields. This compound features a quinoline ring substituted with a methyl group at the 2-position and a pyridine ring attached through a carbonyl group to the thiourea moiety. The unique structure of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 2-methyl-8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to yield the desired thiourea derivative. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as solvent choice, temperature control, and purification techniques, is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents at low temperatures.
Substitution: Various nucleophiles (amines, alcohols); reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Wirkmechanismus
The mechanism of action of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-METHYL-8-QUINOLYL)-N’-(2-PYRIDYLCARBONYL)THIOUREA: Similar structure but with a different position of the pyridine ring.
N-(2-METHYL-8-QUINOLYL)-N’-(4-PYRIDYLCARBONYL)THIOUREA: Similar structure but with the pyridine ring at the 4-position.
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.
Uniqueness
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both quinoline and pyridine rings, along with the thiourea moiety, provides a unique combination of properties that can be exploited in various scientific applications.
Eigenschaften
Molekularformel |
C17H14N4OS |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N4OS/c1-11-7-8-12-4-2-6-14(15(12)19-11)20-17(23)21-16(22)13-5-3-9-18-10-13/h2-10H,1H3,(H2,20,21,22,23) |
InChI-Schlüssel |
KNSXYOPDXLDMCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=CN=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878809.png)

![(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878834.png)

![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878852.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10878886.png)
